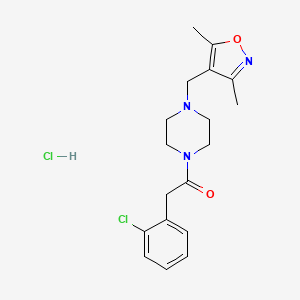

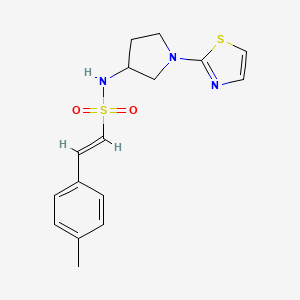

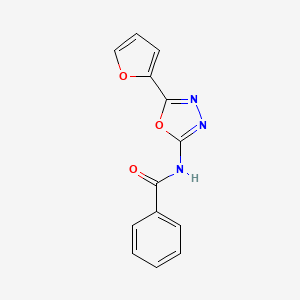

4-(3-Amino-pyridin-2-yl)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Crystallographic Studies

In crystallography, "4-(3-Amino-pyridin-2-yl)-benzoic acid" derivatives have been utilized to study hydrogen bonding patterns and molecular assembly. For example, Lemmerer and Bourne (2012) investigated the co-crystal of benzoic acid derivatives, revealing how hydrogen bonds form extended ribbons, offering insights into molecular packing and interaction mechanisms in crystalline materials (Lemmerer & Bourne, 2012).

Luminescent Materials

Derivatives of "4-(3-Amino-pyridin-2-yl)-benzoic acid" have been reported to possess aggregation-enhanced emission (AEE) properties, making them potential candidates for optoelectronic applications. Srivastava et al. (2017) synthesized pyridyl substituted benzamides that displayed luminescent properties in both solution and solid-state, suggesting their applicability in light-emitting devices (Srivastava et al., 2017).

Metal-Organic Frameworks (MOFs)

"4-(3-Amino-pyridin-2-yl)-benzoic acid" has been used in the construction of porous metal-organic frameworks (MOFs) with applications in gas separation and adsorption. Ma et al. (2020) developed an amino-decorated MOF that showed high selectivity for C2 hydrocarbons over CH4 and efficient iodine adsorption, demonstrating the compound's utility in environmental and energy storage applications (Ma et al., 2020).

Coordination Polymers and Photophysical Properties

The compound and its variants are integral in synthesizing lanthanide-based coordination polymers, which are studied for their unique photophysical properties. Sivakumar et al. (2011) explored these polymers assembled from derivatives of benzoic acids, showing potential for application in optical materials due to their luminescence efficiencies (Sivakumar et al., 2011).

Corrosion Inhibition

In the field of corrosion science, pyridine and benzoic acid derivatives have been evaluated for their effectiveness as corrosion inhibitors. El Hajjaji et al. (2018) studied these derivatives on mild steel, finding significant inhibition efficiencies, which could lead to their application in protective coatings (El Hajjaji et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-aminopyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXNNSVOYEEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopyridin-2-yl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

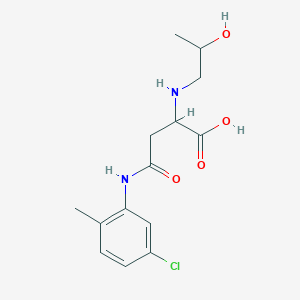

![1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2741387.png)

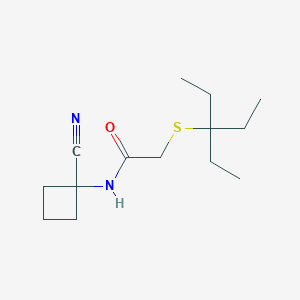

![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2741390.png)

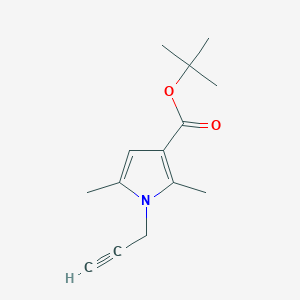

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide](/img/structure/B2741400.png)